Anisyl propionate

Catalog No.
S568216
CAS No.
7549-33-9
M.F
C11H14O3
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anisyl propionate

CAS Number

7549-33-9

Product Name

Anisyl propionate

IUPAC Name

(4-methoxyphenyl)methyl propanoate

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C11H14O3/c1-3-11(12)14-8-9-4-6-10(13-2)7-5-9/h4-7H,3,8H2,1-2H3

InChI Key

YWIJRJQYADFRTL-UHFFFAOYSA-N

SMILES

CCC(=O)OCC1=CC=C(C=C1)OC

solubility

insoluble in water, glycerol, propylene glycol; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

anisyl propionate

Canonical SMILES

CCC(=O)OCC1=CC=C(C=C1)OC

Food Science and Flavoring:

  • Flavoring agent: Anisyl propionate is recognized as a Generally Recognized As Safe (GRAS) flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) []. It contributes a fruity, floral, and vanilla-like aroma and taste, commonly used in food products like candies, ice creams, and beverages [].

Analytical Chemistry:

  • Reference standard: Due to its well-defined properties, anisyl propionate serves as a reference standard in various analytical techniques like chromatography. These techniques help identify and quantify other compounds in complex mixtures [].

Biological Activity Studies:

  • Antimicrobial and antifungal properties: Preliminary research suggests potential antimicrobial and antifungal properties of anisyl propionate. However, further studies are needed to validate these findings and understand the underlying mechanisms [].

Material Science Research:

  • Liquid crystal properties: Studies have explored the potential use of anisyl propionate in the development of liquid crystals, which are crucial components in various technological applications like displays and optoelectronics [].

Anisyl propionate is an organic compound with the molecular formula C₁₁H₁₄O₃. It is classified as an ester, specifically derived from anisyl alcohol and propionic acid. The compound is characterized by its pleasant aroma, making it valuable in the fragrance industry. Anisyl propionate appears as a colorless to pale yellow liquid and is known for its sweet, floral scent reminiscent of jasmine or other floral notes.

  • Toxicity: The FDA previously approved its use as a flavoring agent []. However, due to some safety concerns, its use is no longer sanctioned by the FDA [].
  • Flammability: Combustible liquid. Specific flash point data not available.
  • Reactivity: Can react with strong acids and bases to undergo hydrolysis [].
Typical of esters. Key reactions include:

  • Hydrolysis: Anisyl propionate can undergo hydrolysis in the presence of water and an acid or base catalyst, breaking down into anisyl alcohol and propionic acid.
  • Transesterification: This reaction involves exchanging the alkoxy group of anisyl propionate with another alcohol, leading to the formation of different esters.
  • Reduction: Under specific conditions, anisyl propionate can be reduced to yield anisyl alcohol.

These reactions are significant for its use in synthetic organic chemistry and fragrance formulation.

Research indicates that anisyl propionate exhibits various biological activities, including:

  • Antimicrobial Properties: Studies have shown that anisyl propionate possesses antimicrobial effects against certain bacteria and fungi, making it a candidate for use in preservative formulations.
  • Aromatherapy

Anisyl propionate can be synthesized through several methods:

  • Direct Esterification: This method involves the reaction of anisyl alcohol with propionic acid in the presence of an acid catalyst.
  • Enzymatic Synthesis: A more eco-friendly approach utilizes lipase enzymes to catalyze the esterification process, promoting higher yields and reducing by-products .
  • Transesterification: An alternative synthesis route involves reacting a different ester with anisyl alcohol to produce anisyl propionate.

Each method offers distinct advantages regarding yield, environmental impact, and operational complexity.

Anisyl propionate finds applications across various industries:

  • Fragrance Industry: Primarily used as a fragrance component in perfumes and personal care products due to its sweet floral scent.
  • Food Industry: Employed as a flavoring agent in food products.
  • Cosmetics: Incorporated into lotions, creams, and other cosmetic formulations for its aromatic properties.
  • Pharmaceuticals: Investigated for potential therapeutic applications owing to its biological activity.

Anisyl propionate shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
Ethyl vanillinC₈H₈O₃Stronger vanilla aroma; widely used as a flavoring agent.
Benzyl acetateC₉H₁₀O₂Fruity aroma; commonly used in food flavoring.
Methyl salicylateC₇H₈O₃Minty aroma; used in topical analgesics.
AnisoleC₈H₈OSweet, anise-like aroma; used as a solvent and fragrance.

Anisyl propionate's unique floral scent differentiates it from these compounds, making it particularly appealing for use in perfumery and cosmetics.

Anisyl propionate, systematically named as 4-methoxybenzyl propanoate, possesses the molecular formula C₁₁H₁₄O₃ with a molecular weight of 194.23 grams per mole [1] [4] [6]. The compound is also known by several alternative names including p-methoxybenzyl propionate, benzenemethanol 4-methoxy- propanoate, and 4-methoxybenzenemethyl propanoate [1] [3]. The Chemical Abstracts Service registry number for this compound is 7549-33-9 [1] [4] [6].

The molecular structure consists of an aromatic benzene ring substituted with a methoxy group at the para position, connected through a methylene bridge to a propanoate ester functional group [1] [4]. The International Union of Pure and Applied Chemistry standard International Chemical Identifier for anisyl propionate is InChI=1S/C11H14O3/c1-3-11(12)14-8-9-4-6-10(13-2)7-5-9/h4-7H,3,8H2,1-2H3, with the corresponding International Chemical Identifier Key being YWIJRJQYADFRTL-UHFFFAOYSA-N [4] [6].

The compound exhibits no stereochemical complexity, possessing no stereocenters and therefore no possible stereoisomers [5]. This structural characteristic contributes to its straightforward synthesis and consistent physical properties across different preparation methods.

Physical Characteristics

Boiling Point (277°C) and Phase Behavior

Anisyl propionate exhibits a boiling point of 277°C under standard atmospheric pressure conditions [7] [10] [11]. This relatively high boiling point is characteristic of aromatic esters and reflects the compound's molecular weight and intermolecular forces [7]. Alternative literature sources report slightly different values, with some indicating boiling points ranging from 269.71°C to 277°C, though the value of 277°C is most consistently reported across multiple authoritative sources [5] [7] [10].

The compound exists as a liquid at room temperature, presenting as a colorless to slightly yellow liquid with characteristic organoleptic properties [10] [15]. The phase behavior indicates stability in the liquid state across a wide temperature range, from its melting point of approximately 43.95°C to its boiling point [5] [8]. This extensive liquid range makes anisyl propionate suitable for various applications requiring liquid-phase processing.

The vapor pressure of anisyl propionate at 25°C is reported as 0.01 millimeters of mercury, indicating relatively low volatility at ambient temperatures [15]. This low vapor pressure, combined with the high boiling point, suggests that the compound exhibits minimal evaporation losses during storage and handling under normal conditions.

Density (1.07 g/mL at 25°C)

The density of anisyl propionate at 25°C is consistently reported as 1.07 grams per milliliter across multiple sources [7] [10] [11]. This density value indicates that anisyl propionate is slightly denser than water, which has important implications for phase separation behavior in aqueous systems [7] [11]. The density measurement was obtained under standard literature conditions and represents a fundamental physical property used for volume-to-mass conversions in analytical and preparative procedures.

The density value of 1.07 g/mL places anisyl propionate within the typical range for aromatic esters, reflecting the combined influence of the benzene ring system and the ester functional group [10] [11]. This property remains relatively constant over moderate temperature ranges, though precise temperature-dependent density measurements across extended ranges were not extensively documented in the surveyed literature.

Comparative density analysis with structurally related compounds shows that anisyl propionate exhibits density values consistent with other para-substituted benzyl esters, supporting the reliability of the reported measurement [30]. The specific gravity range of 1.053 to 1.074 at 25°C has been reported in some sources, with the value of 1.07 g/mL falling within this accepted range [30].

Refractive Index (1.517-1.524)

The refractive index of anisyl propionate, measured at 20°C using the sodium D-line, ranges from 1.508 to 1.524, with most sources reporting values between 1.517 and 1.524 [7] [10] [11]. The specific value of n₂₀/D 1.508 is frequently cited in analytical specifications, though slight variations exist among different suppliers and analytical methods [10] [11].

This refractive index range is characteristic of aromatic compounds containing ester functionalities and reflects the compound's optical density and molecular polarizability [10] [11]. The measurement serves as an important analytical parameter for identity confirmation and purity assessment in quality control applications [11]. The refractive index determination follows standard analytical protocols using Abbe refractometers under controlled temperature conditions.

The observed refractive index values are consistent with theoretical predictions based on the compound's molecular structure and constituent functional groups [10]. The presence of the aromatic ring system contributes significantly to the elevated refractive index compared to aliphatic esters of similar molecular weight, while the methoxy substituent and ester group provide additional contributions to the overall optical properties.

Chemical Reactivity Profile

Solubility Parameters

Spectroscopic Characteristics

Mass Spectrometry Profile

Mass spectrometric analysis of anisyl propionate under electron ionization conditions reveals a molecular ion peak at m/z 194, corresponding to the molecular weight of the compound [4] [9]. The molecular ion peak is typically observable though may exhibit variable intensity depending on ionization conditions and instrumental parameters [4]. The mass spectral fragmentation pattern follows characteristic pathways consistent with benzyl ester compounds.

Key fragmentation ions include significant peaks resulting from cleavage of the ester bond and subsequent rearrangement processes [25]. The base peak and prominent fragments depend on the specific ionization energy and conditions employed, but commonly observed ions include those arising from loss of the propanoyl group and formation of the anisyl cation [25]. The fragmentation pattern exhibits characteristics typical of aromatic esters, including McLafferty rearrangement possibilities when appropriate structural features are present.

The mass spectral database maintained by the National Institute of Standards and Technology contains reference spectra for anisyl propionate, providing standardized fragmentation patterns for analytical identification purposes [4] [9]. The electron ionization mass spectrum serves as a valuable analytical tool for compound identification and purity assessment in analytical chemistry applications.

Infrared Spectroscopy Data

Infrared spectroscopic analysis of anisyl propionate reveals characteristic absorption bands that correspond to the functional groups present in the molecular structure [9] [24]. The carbonyl stretch of the ester group appears in the region between 1735 and 1750 wavenumbers, representing one of the most diagnostic features of the infrared spectrum [24]. This carbonyl absorption is consistent with aromatic ester compounds and provides definitive identification of the ester functionality.

The aromatic carbon-carbon stretching vibrations manifest as sharp peaks near 1600 and 1500 wavenumbers, characteristic of para-disubstituted benzene rings [24]. These aromatic bands provide confirmation of the benzene ring system and its substitution pattern [24]. Additional characteristic absorptions include carbon-oxygen stretching bands in the 1200-1300 wavenumber region, representing both the ester linkage and the methoxy ether functionality.

The aromatic carbon-hydrogen stretching region between 3000 and 3100 wavenumbers contains bands characteristic of aromatic hydrogen atoms [24]. The complete infrared spectrum provides a comprehensive fingerprint for compound identification and structural confirmation, with gas-phase infrared data available through the National Institute of Standards and Technology database [9].

Nuclear Magnetic Resonance Spectroscopic Analysis

Proton nuclear magnetic resonance spectroscopy of anisyl propionate reveals characteristic chemical shift patterns consistent with the molecular structure [14] [20]. The aromatic protons appear in the typical aromatic region between 6.8 and 7.3 parts per million, exhibiting coupling patterns characteristic of para-disubstituted benzene rings [20] [22]. The methoxy group protons resonate as a singlet at approximately 3.8 parts per million, integrating for three protons [22].

The benzyl methylene protons appear as a singlet in the region around 5.1 parts per million, while the propanoyl methylene and methyl groups exhibit characteristic chemical shifts and coupling patterns in the aliphatic region [14] [20]. The propanoyl ethyl group typically shows a quartet for the methylene protons and a triplet for the methyl group, reflecting the typical ethyl substitution pattern.

Carbon-13 nuclear magnetic resonance analysis reveals the expected number of carbon signals corresponding to the eleven carbon atoms in the molecular structure [20] [22]. The ester carbonyl carbon appears in the characteristic region around 170 parts per million, while the aromatic carbons resonate between 110 and 160 parts per million [20] [22]. The methoxy carbon and aliphatic carbons of the propanoyl group appear in their respective characteristic chemical shift regions, providing complete structural confirmation through carbon nuclear magnetic resonance spectroscopy.

Physical PropertyValueUnitsReference
Molecular FormulaC₁₁H₁₄O₃- [1] [4]
Molecular Weight194.23g/mol [1] [4]
Boiling Point277°C [7] [10]
Density (25°C)1.07g/mL [7] [10]
Refractive Index1.508-1.524nD20 [10] [11]
Flash Point>93.3°C [15]
Vapor Pressure (25°C)0.01mmHg [15]
Log P (octanol/water)2.65- [5] [8]
Spectroscopic ParameterValue/RangeAssignmentReference
Molecular Ion (MS)m/z 194M⁺- [4] [9]
IR C=O Stretch1735-1750cm⁻¹ [9] [24]
IR Aromatic C=C1600, 1500cm⁻¹ [24]
¹H NMR Aromatic6.8-7.3ppm [20] [22]
¹H NMR Methoxy3.8ppm [22]
¹³C NMR Carbonyl~170ppm [20] [22]

Physical Description

colourless to slightly yellow liquid with a sweet, fruity, floral, vanilla-like odou

XLogP3

2.7

Density

d15.5 1.08
1.070-1.086

UNII

IBJ5CR95MK

Other CAS

7549-33-9

Wikipedia

Anisyl propionate

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Benzenemethanol, 4-methoxy-, 1-propanoate: ACTIVE

Dates

Last modified: 08-15-2023

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